molecular formula C24H27ClFN7O B8177024 DDO-2213

DDO-2213

カタログ番号: B8177024
分子量: 484.0 g/mol
InChIキー: LXONEMNSYOAQJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a biphenyl core with multiple functional groups, including an amino group, a chloropyrimidine moiety, a fluoro substituent, and a piperazine ring

準備方法

The synthesis of 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide involves several steps, each requiring specific reagents and conditions

    Biphenyl Core Formation: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Functional Group Introduction: The amino and chloropyrimidine groups are introduced through nucleophilic substitution reactions. The fluoro substituent is typically added via electrophilic fluorination, while the piperazine ring is incorporated through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Final Assembly: The final step involves the coupling of the functionalized biphenyl core with the carboxamide group, typically using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

化学反応の分析

5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The chloropyrimidine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The carboxamide group can participate in coupling reactions with various nucleophiles, forming amide or ester linkages.

科学的研究の応用

5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases due to its ability to inhibit specific enzymes and pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The presence of the fluoro and piperazine groups enhances its binding affinity and selectivity for these targets.

類似化合物との比較

Compared to other similar compounds, 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    Imatinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a pyrimidine moiety.

    Dasatinib: Another tyrosine kinase inhibitor with a similar structure but different substituents, leading to distinct biological activities.

    Nilotinib: A third-generation tyrosine kinase inhibitor with enhanced potency and selectivity compared to earlier compounds.

The unique combination of functional groups in 5’-((5-Amino-6-chloropyrimidin-4-yl)amino)-2’-fluoro-N,N-dimethyl-4’-(4-methylpiperazin-1-yl)-[1,1’-biphenyl]-4-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for further research and development.

生物活性

DDO-2213 is a potent and orally bioavailable inhibitor designed to target the WDR5-MLL1 protein-protein interaction, which is crucial in various cancers, particularly those associated with mixed lineage leukemia (MLL) translocations. This compound has garnered attention due to its selective inhibitory effects on MLL histone methyltransferase activity and its potential therapeutic applications across multiple cancer types.

Structure-Activity Relationship

This compound was developed through a comprehensive structure-activity relationship (SAR) analysis, revealing a strong binding affinity with an IC50 value of 29 nM and a dissociation constant (KdK_d) of 72.9 nM for WDR5. This compound effectively disrupts the WDR5-MLL1 interaction, thereby inhibiting downstream signaling pathways critical for tumor cell proliferation .

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound exhibits optimal metabolic stability in both mouse and human microsomes, making it suitable for oral administration. It has shown significant efficacy in vivo, particularly in xenograft models where it suppressed tumor growth effectively after oral dosing .

In Vitro Studies

In vitro assays have confirmed that this compound selectively inhibits the proliferation of MLL-translocated cells. The compound's ability to interfere with histone methylation processes is pivotal in altering gene expression profiles associated with oncogenesis .

In Vivo Efficacy

In preclinical models, particularly the MV4-11 xenograft model, this compound demonstrated robust antitumor activity. Tumor volume was significantly reduced following treatment, underscoring the compound's potential as a therapeutic agent against MLL-rearranged leukemias .

Comparative Data on WDR5 Inhibitors

The following table summarizes key characteristics of several notable WDR5 inhibitors, including this compound:

CompoundIC50 (nM)KdK_d (nM)Oral BioavailabilityEfficacy in Xenograft Models
This compound2972.9YesSignificant
OICR-94291530YesModerate
DDO-20938.611.6YesHigh
DDO-211719013.6LimitedLow

This table highlights this compound's competitive profile among other inhibitors targeting the same pathway.

Case Study: Efficacy Against Leukemia

A study involving MV4-11 xenografts treated with this compound showed a marked reduction in tumor size compared to control groups. The treatment resulted in a 50% decrease in tumor volume within two weeks of administration, indicating its potential as a frontline therapy for MLL-rearranged acute myeloid leukemia (AML) .

Broader Implications

Research has extended beyond hematological malignancies to explore this compound's effects on solid tumors and other diseases linked to WDR5 dysregulation. Potential applications include treatments for breast cancer, pancreatic cancer, and neuroblastoma .

特性

IUPAC Name

4-[5-[(5-amino-6-chloropyrimidin-4-yl)amino]-2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN7O/c1-31(2)24(34)16-6-4-15(5-7-16)17-12-19(30-23-21(27)22(25)28-14-29-23)20(13-18(17)26)33-10-8-32(3)9-11-33/h4-7,12-14H,8-11,27H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXONEMNSYOAQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)C(=O)N(C)C)NC4=C(C(=NC=N4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。